

# Isotopic Labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

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## Abstract

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, a compound of interest in pharmaceutical research, particularly as an impurity of Mesalazine.[1][2] This document is intended for researchers, scientists, and drug development professionals. It details the synthetic pathways for introducing stable isotopes such as Deuterium ( $^2\text{H}$ ), Carbon-13 ( $^{13}\text{C}$ ), and Nitrogen-15 ( $^{15}\text{N}$ ) into the molecular structure. The guide includes detailed experimental protocols, illustrative quantitative data, and visualizations of the synthetic workflows. Furthermore, it explores potential applications of the labeled compound in metabolic studies and proposes a relevant biological pathway for investigation.

## Introduction

2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as 5-Phenylazo-salicylic acid, is an azo compound that can be synthesized through the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid.[3][4][5] The introduction of isotopic labels into this molecule is a crucial step for its use as an internal standard in quantitative analysis or as a tracer in metabolic and pharmacokinetic studies.[3][6] Stable isotopes like  $^2\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  are preferred for these applications due to their non-radioactive nature.[7] This guide outlines the synthetic strategies to achieve high levels of isotopic enrichment for this target molecule.

## Synthetic Strategies for Isotopic Labeling

The core synthetic route for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid involves a two-step process: the diazotization of aniline and the subsequent coupling with salicylic acid. Isotopic labels can be incorporated by utilizing appropriately labeled precursors in this synthesis.

### Deuterium Labeling

Deuterium labeling can be achieved by incorporating deuterium atoms into the phenylazo moiety of the molecule. This is accomplished by using a deuterated precursor, such as aniline- $d_5$ .<sup>[3]</sup> The resulting 2-Hydroxy-5-(phenyldiazenyl- $d_5$ )benzoic acid can be used in metabolic studies to trace the fate of the phenylazo portion of the molecule.

### Carbon-13 Labeling

Carbon-13 labeling is typically focused on the salicylic acid moiety. By using salicylic acid- $^{13}C_6$  as the coupling partner, all carbon atoms in the salicylic acid ring can be replaced with  $^{13}C$  isotopes.<sup>[8]</sup> This provides a powerful tool for nuclear magnetic resonance (NMR) based structural and metabolic studies.

### Nitrogen-15 Labeling

Nitrogen-15 labeling targets the azo group ( $-N=N-$ ). This can be achieved by using a  $^{15}N$ -labeled precursor for the diazotization reaction, such as aniline- $^{15}N$ . This allows for the investigation of the metabolic stability and reactions of the azo linkage.<sup>[9][10]</sup>

## Experimental Protocols

The following protocols are detailed methodologies for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.

### General Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid

This protocol describes the synthesis of the unlabeled compound and serves as the basis for the isotopically labeled syntheses.<sup>[4]</sup>

- Diazotization of Aniline:

- Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
- Cool the solution to 0-5°C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (0.1 mol) in water (20 mL) while maintaining the temperature below 5°C and stirring vigorously.
- Continue stirring for 10 minutes. The resulting solution contains the benzenediazonium chloride.
- Coupling Reaction:
  - In a separate beaker, dissolve salicylic acid (0.1 mol) in a cold aqueous solution of sodium hydroxide.
  - Slowly add the benzenediazonium chloride solution to the salicylic acid solution, maintaining the temperature below 5°C and ensuring the reaction mixture remains alkaline (pH 8-10).<sup>[3]</sup>
  - Continue stirring for 2-3 hours at 0-5°C.
  - Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
  - Filter the precipitate, wash with cold water, and dry.

## Synthesis of Deuterium-Labeled 2-Hydroxy-5-(phenyldiazenyl-d<sub>5</sub>)benzoic Acid

This protocol adapts the general synthesis by using deuterated aniline.

- Diazotization of Aniline-d<sub>5</sub>:
  - Follow the diazotization protocol in section 3.1, substituting aniline with aniline-d<sub>5</sub> (0.1 mol).<sup>[3]</sup>
- Coupling Reaction:

- Follow the coupling reaction protocol in section 3.1.

## Synthesis of Carbon-13 Labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid- $^{13}\text{C}_6$

This protocol utilizes  $^{13}\text{C}$ -labeled salicylic acid.

- Diazotization of Aniline:
  - Follow the diazotization protocol in section 3.1.
- Coupling Reaction with Salicylic Acid- $^{13}\text{C}_6$ :
  - Follow the coupling reaction protocol in section 3.1, substituting salicylic acid with salicylic acid- $^{13}\text{C}_6$  (0.1 mol).[\[8\]](#)

## Synthesis of Nitrogen-15 Labeled 2-Hydroxy-5-(phenyl- $^{15}\text{N}$ -diazenyl)benzoic Acid

This protocol involves the use of  $^{15}\text{N}$ -labeled aniline.

- Diazotization of Aniline- $^{15}\text{N}$ :
  - Follow the diazotization protocol in section 3.1, substituting aniline with aniline- $^{15}\text{N}$  (0.1 mol).
- Coupling Reaction:
  - Follow the coupling reaction protocol in section 3.1.

## Quantitative Data (Illustrative)

The following tables summarize illustrative quantitative data for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The data is based on typical yields and enrichment levels for such reactions.

Table 1: Reaction Yields

Labeled Compound	Starting Material (Labeled)	Molar Ratio (Labeled:Unlabeled )	Typical Yield (%)
2-Hydroxy-5-(phenyldiazenyl-d <sub>5</sub> )benzoic Acid	Aniline-d <sub>5</sub>	1:1 with Salicylic Acid	85-95
2-Hydroxy-5-(phenyldiazenyl)benzoic Acid- <sup>13</sup> C <sub>6</sub>	Salicylic Acid- <sup>13</sup> C <sub>6</sub>	1:1 with Aniline	80-90
2-Hydroxy-5-(phenyl- <sup>15</sup> N-diazenyl)benzoic Acid	Aniline- <sup>15</sup> N	1:1 with Salicylic Acid	85-95

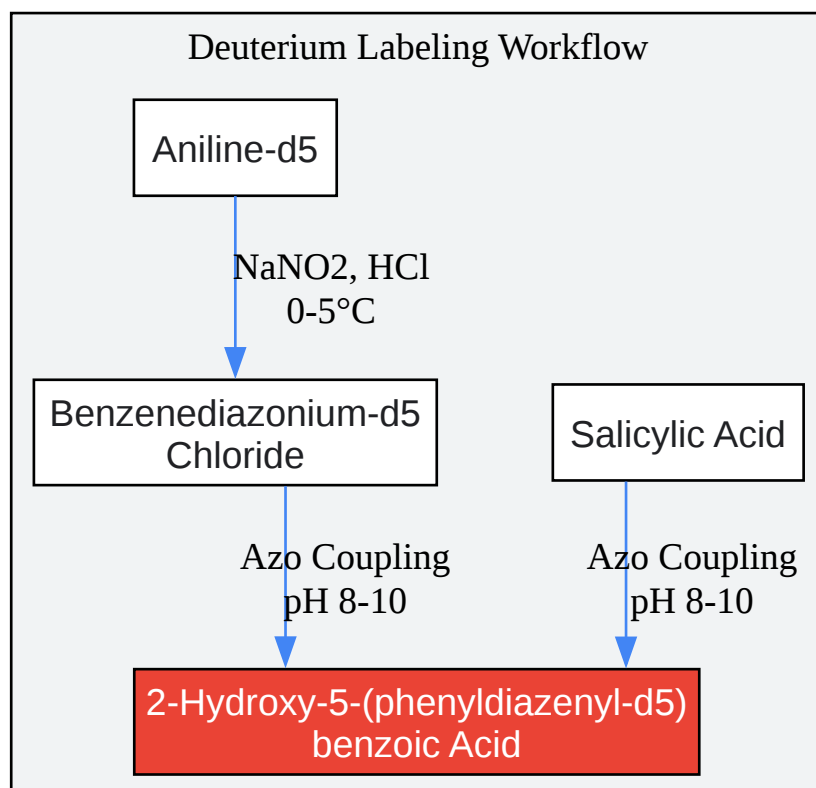
Table 2: Isotopic Enrichment

Labeled Compound	Isotope	Theoretical Max. Enrichment (%)	Achieved Enrichment (%)	Analytical Method
2-Hydroxy-5-(phenyldiazenyl-d <sub>5</sub> )benzoic Acid	<sup>2</sup> H	>99 (from precursor)	>98	HRMS, NMR
2-Hydroxy-5-(phenyldiazenyl)benzoic Acid- <sup>13</sup> C <sub>6</sub>	<sup>13</sup> C	>99 (from precursor)	>98	HRMS, <sup>13</sup> C-NMR
2-Hydroxy-5-(phenyl- <sup>15</sup> N-diazenyl)benzoic Acid	<sup>15</sup> N	>99 (from precursor)	>98	HRMS

## Visualizations

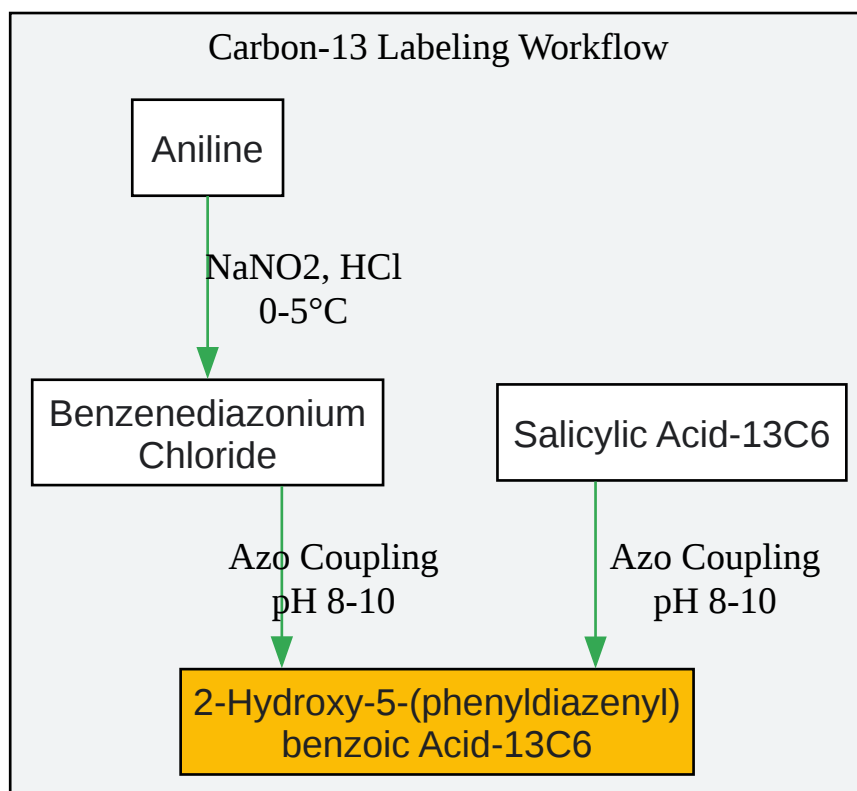
## Synthetic Workflows

The following diagrams illustrate the synthetic pathways for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.



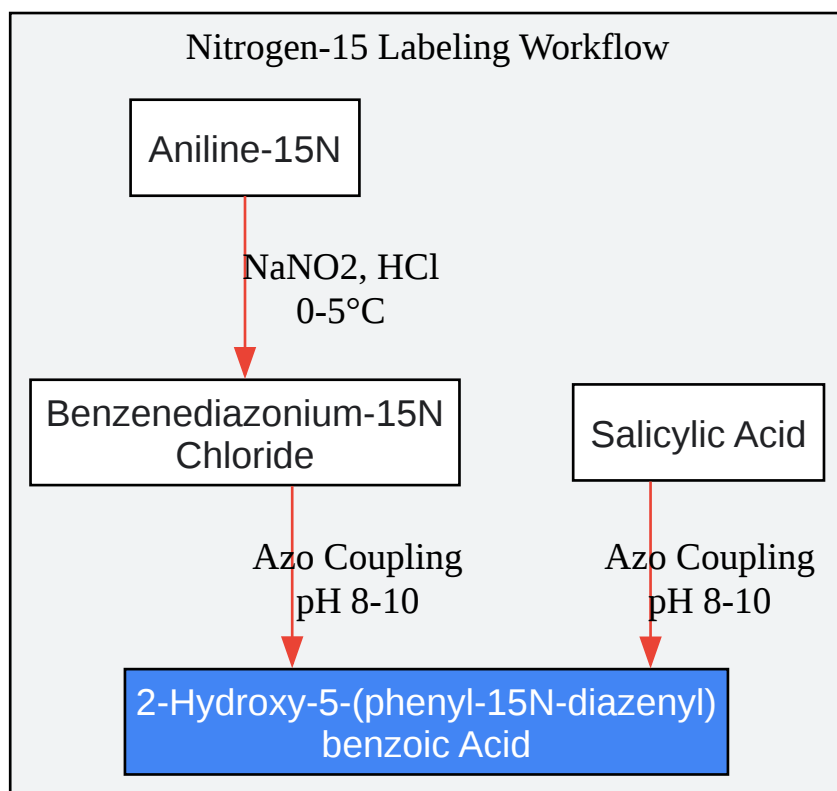
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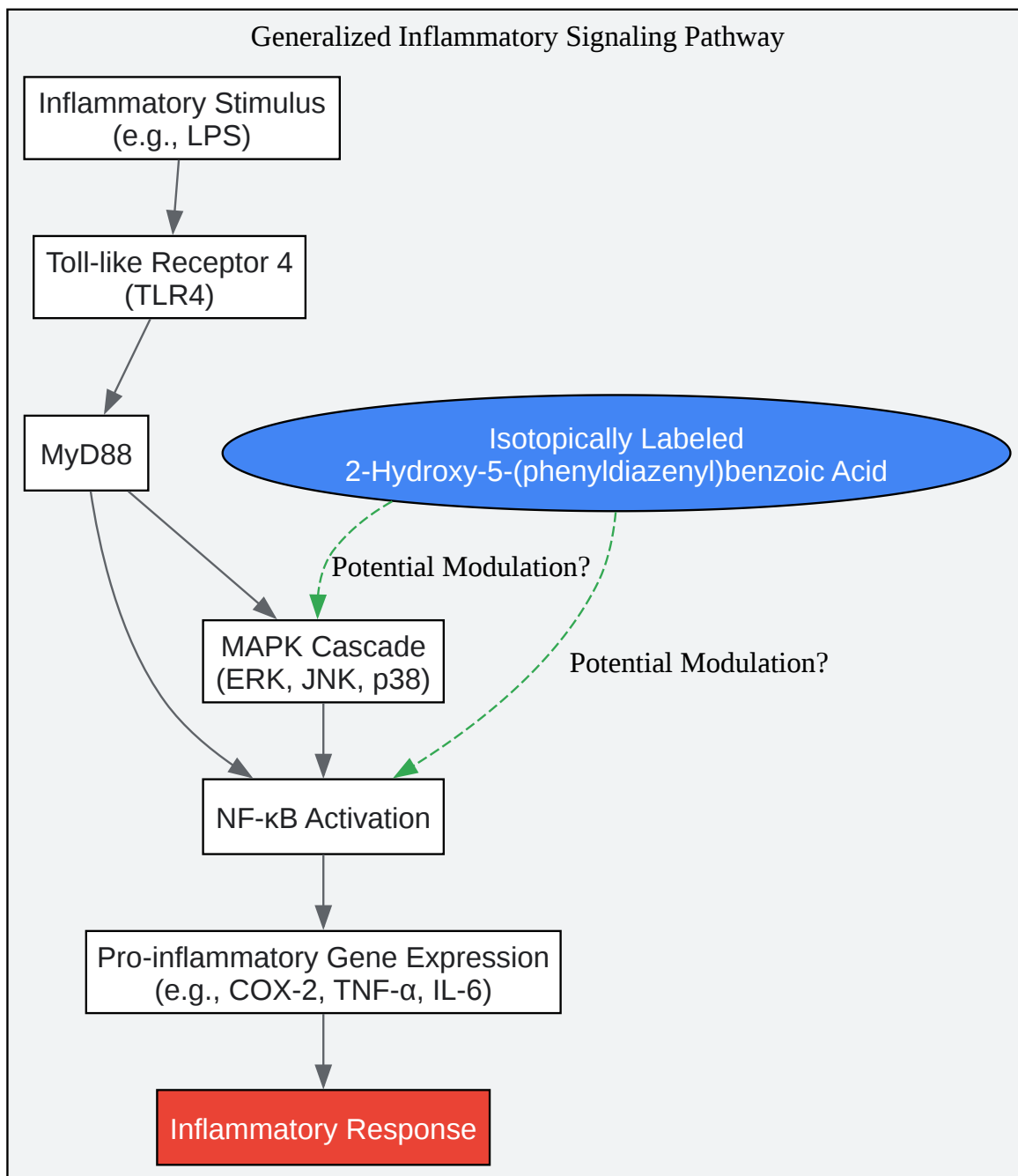
Caption: Deuterium Labeling Workflow.



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Caption: Carbon-13 Labeling Workflow.





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